2-Iodo-6-methoxyaniline
Overview
Description
2-Iodo-6-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It has a molecular weight of 249.05 .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
2-Iodo-6-methoxyaniline is a liquid at room temperature .Scientific Research Applications
Environmental Applications
- Degradation of Hazardous Compounds : IOMA and its derivatives, such as methoxyanilines, have been studied for their role in the degradation of toxic chemicals in water. Fenton-like oxidation processes using laterite soil as a source of iron have shown effectiveness in removing these compounds from wastewater, thus mitigating their toxic and carcinogenic effects on aquatic life and public health (Chaturvedi & Katoch, 2020).
Chemical Synthesis and Materials Science
- Electrooxidation and Polymerization : The electrooxidation of o-methoxyaniline, a derivative of IOMA, has been investigated for its potential in electropolymerization. This research has implications for developing new materials with unique electrical and structural properties (Widera et al., 1997).
- Formation of Fluorescent Crystals : IOMA derivatives have been used to create fluorescent crystals with potential applications in materials science. These substances exhibit unique luminescence properties in the solid state, making them of interest for various optical applications (Tsuchimoto et al., 2016).
- Conformational Changes in Polymers : Research on the sulfonated polyaniline derivative, poly(2-methoxyaniline-5-sulfonic acid), has shown that this material undergoes significant conformational changes in response to metal salts and hydroxide ions. These findings have implications for the development of new polymers with tailored properties (Strounina et al., 2003).
Medical Research
- Radioimaging Applications : IOMA derivatives like 3-Iodo-6-methoxybenzamide have been used in conjunction with brain tomography to study dopamine D2 receptor distribution in humans. This research contributes to our understanding of neuroreceptor dynamics and has implications for the diagnosis and treatment of neurological disorders (Costa et al., 2004).
Drug Development
- Synthesis of Bioactive Compounds : IOMA derivatives are versatile in synthesizing a range of compounds with potential biological activities. For example, 5-Ethylsulfonyl-2-methoxyaniline is used in creating kinase inhibitors and other pharmacologically active molecules (Johnson et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-iodo-6-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEPYLCHSWMRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464102 | |
Record name | 2-iodo-6-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-methoxyaniline | |
CAS RN |
354574-31-5 | |
Record name | 2-Iodo-6-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354574-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-6-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-6-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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